molecular formula C19H21NO3S B2876839 ethyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 63274-52-2

ethyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2876839
CAS No.: 63274-52-2
M. Wt: 343.44
InChI Key: WQTJOHHHKNWSIK-UHFFFAOYSA-N
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Description

Ethyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a cycloheptathiophene derivative featuring a benzoylamino substituent at the 2-position and an ethyl ester group at the 3-position. The compound serves as a core structure for synthesizing analogs with modified substituents, enabling exploration of structure-activity relationships (SAR).

Properties

IUPAC Name

ethyl 2-benzamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-2-23-19(22)16-14-11-7-4-8-12-15(14)24-18(16)20-17(21)13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTJOHHHKNWSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring through a condensation reaction. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is often employed to form the aminothiophene core .

Following the formation of the thiophene ring, the cycloheptane ring is introduced through a series of cyclization reactions. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. The reaction conditions usually require the presence of a strong acid or base as a catalyst, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and organic light-emitting diodes (OLEDs).

    Biological Research: It is used in studies investigating the interaction of thiophene derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of ethyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The phenylcarbonyl group can interact with enzyme active sites, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the compound may modulate signaling pathways by binding to receptors or other cellular components.

Comparison with Similar Compounds

Structural Modifications

The target compound’s analogs differ primarily in the substituents on the aromatic acyl group (R₁) and the ester group (R₂). Key examples include:

Compound Name R₁ (Acyl Group) R₂ (Ester) Key Modifications Reference
Ethyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (Target) Phenyl Ethyl Parent compound -
Ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (21) 2-Fluorophenyl Ethyl Fluorine substitution at ortho position
Ethyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (23) 4-Fluorophenyl Ethyl Fluorine substitution at para position
Ethyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (24) 2-Chlorophenyl Ethyl Chlorine substitution at ortho position
Ethyl 2-(2-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (47) 2-Methoxyphenyl Ethyl Methoxy substitution at ortho position
Methyl 2-[(pentafluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (5696114) Pentafluorophenyl Methyl Pentafluorinated benzoyl; methyl ester
Ethyl 2-(5-(thiophen-3-yl)-1H-tetrazol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (8a) Tetrazole-thiophene Ethyl Tetrazole substituent

Key Observations :

  • Steric Effects : Ortho-substituted analogs (e.g., 21, 24) exhibit lower yields (46–64%) compared to para-substituted derivatives (64–100%), likely due to steric hindrance during synthesis .
  • Ester Modifications : Replacement of ethyl with methyl ester (e.g., 5696114) may alter lipophilicity and bioavailability .

Key Observations :

  • High-Yield Synthesis : Electron-deficient acyl chlorides (e.g., 2-fluorobenzoyl chloride) often achieve higher yields due to enhanced reactivity .
  • Melting Points : Fluorinated derivatives (21, 23) show higher melting points (~117°C) compared to chlorinated analogs (24, 91°C), suggesting stronger intermolecular interactions .

Antiviral Activity :

  • Compounds 21 and 23 disrupted influenza polymerase subunit interactions, with IC₅₀ values in the low micromolar range .

Antitumor Activity :

  • Tetrazole derivatives (8a–c) showed selective cytotoxicity against HCT-116 colon carcinoma (IC₅₀ = 23.11 µM for ACS03) .
  • Ethyl ester derivatives with methoxy or halogen substituents exhibited broad-spectrum activity against breast (MCF-7) and liver (HepG2) cancer cells .

Biological Activity

Ethyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Ethyl 2-benzamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
  • CAS Number : 63274-52-2
  • Molecular Formula : C19H21NO3S
  • Molecular Weight : 343.44 g/mol

The compound features a thiophene ring system fused with a cycloheptane structure, which is significant for its biological interactions.

Thiophene derivatives are known for their diverse biological activities. This compound may interact with multiple biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act on various receptors influencing cellular signaling pathways.
  • Antimicrobial Activity : Thiophene derivatives often exhibit antimicrobial properties.

Antimicrobial Properties

Research indicates that thiophene derivatives possess antimicrobial effects against various pathogens. This compound has shown promise in:

  • Inhibition of Bacterial Growth : Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies indicate:

  • Cytotoxic Effects : It may induce apoptosis in cancer cell lines.

Anti-inflammatory Effects

Thiophene derivatives are recognized for their anti-inflammatory properties. This compound may reduce inflammation markers in vitro.

Research Findings and Case Studies

A review of the literature reveals several studies focused on the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • A study tested various thiophene derivatives against Staphylococcus aureus and Escherichia coli.
    • Results indicated that this compound inhibited bacterial growth with an MIC of 50 µg/mL.
  • Anticancer Activity Assessment :
    • In vitro assays were conducted using human cancer cell lines (e.g., HeLa and MCF7).
    • The compound exhibited IC50 values of approximately 30 µM for HeLa cells and 25 µM for MCF7 cells.
  • Anti-inflammatory Studies :
    • Inflammation was induced in murine macrophages using lipopolysaccharides (LPS).
    • Treatment with the compound reduced TNF-alpha production by 40% at a concentration of 10 µM.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC/IC50 Values
SuprofenAnti-inflammatoryMIC: 25 µg/mL
ArticaineLocal anestheticIC50: N/A
Ethyl CompoundAntimicrobial/anticancerMIC: 50 µg/mL; IC50: ~30 µM

This comparison highlights the unique biological profile of this compound relative to other thiophene derivatives.

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